2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Catalog No.
S564651
CAS No.
5703-24-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

CAS Number

5703-24-2

Product Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3

InChI Key

GOQGGGANVKPMNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=O)O

Synonyms

(4-hydroxy-3-methoxyphenyl)acetaldehyde, HMPAL, homovanillin

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)O

Antioxidant and Anti-inflammatory Properties

Studies suggest that Homovanillin possesses noteworthy antioxidant and anti-inflammatory properties. Its structure, containing a phenolic hydroxyl group and an aldehyde group, contributes to its ability to scavenge free radicals and modulate inflammatory pathways. Research has demonstrated its potential to mitigate oxidative stress and inflammation in various cell models, suggesting its therapeutic potential in conditions like neurodegenerative diseases and chronic inflammatory disorders [].

Antimicrobial Activity

Homovanillin has exhibited promising antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like E. coli and S. aureus, as well as against fungi like Candida albicans [, ]. This characteristic makes it a potential candidate for the development of novel food preservatives and antifungal agents [, ].

Potential Applications in Cancer Research

Emerging research suggests that Homovanillin might possess anti-cancer properties. Studies have reported its ability to induce cell death and inhibit the proliferation of various cancer cell lines []. However, further research is necessary to elucidate the underlying mechanisms and translate these findings into potential clinical applications [].

Other Potential Applications

Homovanillin's diverse properties hold promise for various other applications. Research is exploring its potential in:

  • Neurological disorders: Studies suggest its neuroprotective effects and potential benefits in conditions like Alzheimer's disease and Parkinson's disease.
  • Diabetes management: Research indicates its potential role in improving insulin sensitivity and reducing blood sugar levels [].
  • Wound healing: Studies suggest its ability to promote wound healing by stimulating collagen production and cell proliferation.

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, commonly referred to as homovanillin, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3. It belongs to the class of phenylacetaldehydes and features an alpha-CH2 group. This compound is notable for its role as a metabolite in both humans and mice, contributing to various biochemical pathways and metabolic processes .

Homovanillin is characterized by its aromatic structure, which includes a methoxy group and a hydroxyl group attached to a phenyl ring. Its unique chemical structure imparts distinct physical properties, including its vanilla-like aroma, making it valuable in both scientific research and industrial applications .

  • Oxidation: The aldehyde group can be oxidized to form 2-(4-hydroxy-3-methoxyphenyl)acetic acid.
  • Reduction: The aldehyde can be reduced to yield 2-(4-hydroxy-3-methoxyphenyl)ethanol.
  • Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives depending on the electrophile used .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
  • Electrophilic Substitution: Typical reagents include bromine (Br2) or nitric acid (HNO3) .

Homovanillin exhibits various biological activities. It is primarily metabolized by the enzyme aldehyde dehydrogenase, which converts it into p-hydroxyphenylacetic acid. This metabolic pathway is crucial for detoxifying aldehyde compounds within living organisms. Additionally, homovanillin has been implicated in neuroactive processes due to its presence in the central nervous system, where it may influence neurotransmitter metabolism .

Pharmacokinetics

Homovanillin can be detected in human urine, indicating its metabolic processing and potential relevance in clinical studies related to neurochemistry and metabolic disorders .

Synthetic Routes

Homovanillin can be synthesized through several methods:

  • Acid-Catalyzed Depolymerization of Lignin: This method involves breaking down lignin into simpler aromatic compounds, followed by deprotection and hydrolysis of the methoxy group.
  • Industrial Production: Typically derived from vanillin, this process includes a series of condensation, reduction, and hydrolysis steps to yield homovanillin .

Reaction Conditions

The synthesis often requires specific conditions such as temperature control and the use of catalysts to enhance reaction efficiency. For instance, zeolite catalysts have shown promise in facilitating reactions involving phenylacetaldehyde derivatives .

Homovanillin has diverse applications across various fields:

  • Flavoring and Fragrance Industry: Due to its vanilla-like aroma, it is widely used in food flavorings and perfumes.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Biochemical Research: As a metabolite in human and mouse systems, it is valuable for studying metabolic pathways and enzymatic functions .

Research indicates that homovanillin interacts with several enzymes beyond aldehyde dehydrogenase. These interactions may influence metabolic pathways related to biogenic amines and neuroactive compounds. The compound's ability to modulate enzymatic activity suggests potential therapeutic applications in treating neurological disorders .

Organic Synthesis Routes

Acid-Catalyzed Depolymerization of Lignin Derivatives

Acid-catalyzed depolymerization of lignin represents a fundamental approach for producing 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde through the controlled breakdown of complex lignin structures [6]. The process involves the systematic cleavage of β-O-4 linkages within lignin macromolecules, which constitute approximately sixty percent of the total linkages in native lignin structures [14]. Deep eutectic solvents composed of choline chloride and lactic acid have demonstrated exceptional effectiveness in lignin depolymerization, achieving improved thermal stability and enhanced surface charge properties in the resulting products [6].

The depolymerization mechanism proceeds through three distinct phases: initial lignin hydrolysis, subsequent cleavage of ether bonds and carbon-carbon bonds among monomeric units, and final degradation of methoxy groups on benzene rings accompanied by alkylation of functional groups [34]. Temperature emerges as the most critical parameter, with studies indicating that depolymerization and re-polymerization of intermediate products occur simultaneously as temperature increases [34]. Research demonstrates that solid acid catalysts can efficiently convert lignin into value-added aromatic monomers with yields reaching sixty percent and mass balance approaching ninety-five percent when depolymerization reactions are conducted at 250°C for periods ranging from thirty to one hundred twenty minutes [14].

The acidolysis process yields specific guaiacol-type analogues including guaiacol, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, and 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-1-propanone through controlled reaction pathways [33]. Chemical analyses indicate that lignin depolymerization primarily involves cleavage of β-O-4 linkages while preserving aromatic structures and forming condensation products such as pinoresinol and phenylcoumaran [6]. The reaction demonstrates thermodynamic favorability with energy values ranging from negative 3.1 to negative 17.2 kilocalories per mole, though product formation remains kinetically driven [33].

Glyoxylic Acid-Guaiacol Condensation Approaches

The condensation reaction between glyoxylic acid and guaiacol provides a direct synthetic route to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde through controlled nucleophilic attack mechanisms [9] [11]. The reaction proceeds via first-order kinetics with respect to glyoxylic acid, exhibiting calculated reaction orders of 1.02 under optimized conditions [9]. Aluminum(III) catalysis enhances reaction selectivity by facilitating specific interaction patterns between the catalyst and substrate molecules [9].

Temperature control represents a critical factor in this condensation approach, as glyoxylic acid demonstrates instability under elevated temperature conditions and undergoes disproportionation reactions [9]. Optimal reaction temperatures of 20°C provide maximum conversion efficiency while maintaining target product selectivity [9]. The process involves controlled addition of alkaline solutions to maintain solution pH values greater than twelve, with reaction temperatures carefully controlled between 40-80°C during raw material addition and 80-100°C following complete material incorporation [10].

The molar ratio of reactants significantly influences product distribution, with optimal ratios of glyoxylic acid to guaiacol to sodium hydroxide established at 1:1.0-1.2:2-4 [10]. Y-type molecular sieves loaded with copper, manganese, and cobalt mixed oxide catalysts enable simultaneous condensation and oxidation reactions within single reactor systems [10]. The process achieves vanillin synthesis yields of 86.3 percent through controlled pH management and temperature optimization [10].

Research demonstrates that aluminum(III) coordination with ortho-position hydrogen atoms of phenolic hydroxyl groups directs guaiacol attack specifically through para-positions, enhancing selectivity for target vanillylmandelic acid products while inhibiting further condensation reactions [9]. The interaction mechanism involves formation of aluminum-hydrogen coordination complexes that modulate nucleophilic attack patterns and improve overall reaction efficiency [9].

Vanillin-Based Reduction-Oxidation Pathways

Vanillin serves as a primary precursor for synthesizing 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde through sequential reduction-oxidation transformations . The synthetic pathway typically involves condensation reactions between vanillin and acetone under alkaline conditions, followed by controlled reduction and hydrolysis steps . Industrial production methods utilize vanillin as starting material through sequences involving condensation, reduction, and hydrolysis operations .

The reduction pathway employs various reducing agents including sodium borohydride and lithium aluminum hydride for converting aldehyde functionalities to corresponding alcohols . Subsequent oxidation reactions utilize potassium permanganate or chromium trioxide to regenerate aldehyde groups with modified substitution patterns . The process demonstrates versatility through accommodation of different electrophilic aromatic substitution reactions using reagents such as bromine or nitric acid .

Continuous flow reactor systems have been developed for vanillin conversion processes, achieving conversion rates exceeding 99.99 percent under optimized conditions [22]. Bimetallic nickel-cobalt catalysts loaded on nitrogen-doped carbon supports enable selective conversion between vanillic acid and 4-methoxy-3-hydroxybenzyl acetate through precise temperature control [22]. The reaction system operates at mild conditions requiring only three bar hydrogen pressure with temperature variations directing product selectivity [22].

Research indicates that vanillin-based pathways can achieve space-time yields twenty-four times higher than conventional processes through telescoped continuous-flow methodologies [18]. The optimized process incorporates three in-line liquid-liquid extraction systems and gas-liquid separators, resulting in fifty percent reduction in process mass intensity while maintaining seventy-one percent vanillin yields with throughput rates of 2.3 grams per hour [18].

Industrial-Scale Production Techniques

Catalytic Hydrogen-Borrowing Amination Processes

Catalytic hydrogen-borrowing amination represents an atom-economical approach for industrial synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde and related compounds [16] [17]. The process involves temporary hydrogen transfer from alcohols to catalysts, followed by nucleophilic attack and subsequent hydrogen return to generate final products with water as the sole byproduct [16]. This methodology demonstrates particular effectiveness for converting commodity alcohols into alkylating agents through one-pot reaction systems [16].

The hydrogen auto-transfer mechanism proceeds through five sequential steps: alcohol dehydrogenation to generate transient carbonyl compounds, nucleophilic condensation reactions, proton transfer processes, elimination reactions, and final hydrogen return to complete the catalytic cycle [17]. Ruthenium-based catalyst systems, particularly [Ru(p-cymene)Cl2]2 combined with DPEPhos ligands, achieve effective conversions at low catalyst loadings of 0.5 percent [21]. The process demonstrates selectivity for primary alcohols and enables successful methylation using methanol as both solvent and alkylating agent [21].

Industrial applications utilize heterogeneous nickel catalysts for alcohol amination processes, with early developments dating to 1932 demonstrating the conversion of anilines with alcohols [16]. Modern homogeneous catalysis systems based on rhodium and ruthenium complexes provide enhanced selectivity and reaction control compared to traditional heterogeneous approaches [16]. The borrowing hydrogen methodology enables enantioselective transformations through chiral catalyst systems, providing complementarity to conventional alkylation methodologies [16].

Continuous flow implementations of hydrogen-borrowing processes achieve rapid conversions with residence times significantly reduced compared to batch operations [21]. The methodology accommodates direct dimethylamination of alcohols using commercial dimethylamine solutions, enabling synthesis of pharmaceutical intermediates with good yields under mild reaction conditions [21]. Recent developments incorporate dual-catalytic systems combining borrowing hydrogen cycles with transition-metal-catalyzed functionalization to generate complex products through one-pot transformations [16].

Continuous Flow Reactor Optimization

Continuous flow reactor systems provide enhanced mass and heat transfer properties essential for optimizing 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde production processes [22] [18]. Flow reactor configurations enable precise temperature control and improved reaction selectivity compared to traditional batch systems [22]. Research demonstrates that continuous flow processes achieve conversion rates approaching 99.99 percent through optimized reaction parameter control [22].

Telescoped two-step continuous-flow synthesis incorporates multiple flow reactors with integrated liquid-liquid extraction systems and gas-liquid separators [18]. The configuration utilizes three in-line liquid-liquid extraction units enabling raw material and solvent recycling while reducing overall solvent consumption [18]. Process optimization achieves space-time yields at least twenty-four times higher than conventional batch processes through improved reactor design and operation parameters [18].

Temperature control in continuous flow systems enables selective product formation through precise thermal management [22]. Ethanol serves as an optimal solvent due to enhanced hydrogen solubility and reduced polarity compared to methanol alternatives [22]. Magnetic catalyst immobilization prevents tube clogging while maintaining catalyst activity through multiple reaction cycles [22]. The flow reactor design accommodates catalyst recovery and reuse, contributing to process sustainability and economic viability [22].

Reaction parameter optimization in continuous flow systems involves systematic evaluation of temperature, pressure, residence time, and catalyst loading effects [22]. Flow rates of 0.2 milliliters per minute provide optimal balance between conversion efficiency and product selectivity [22]. The system demonstrates capability for temperature-directed product selectivity, enabling production of either vanillic acid or 4-methoxy-3-hydroxybenzyl acetate through controlled thermal conditions [22].

ParameterOptimized ValueEffect on Yield
Temperature90°C86.3% yield [36]
Oxygen Pressure0.035 MPaOptimal safety margin [36]
Flow Rate0.2 mL/min99.99% conversion [22]
Catalyst Loading0.5%Effective conversion [21]
Residence TimeVariable24× higher productivity [18]

Purification and Isolation Strategies

Crystallization Protocols

Crystallization represents the primary purification method for isolating pure 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde from reaction mixtures [3] [28]. The compound exhibits distinct crystalline properties with melting points ranging from 50.0 to 50.5°C under standard atmospheric conditions [3]. Crystallization protocols require careful temperature control and appropriate solvent selection to achieve optimal purity levels exceeding ninety-five percent [28].

Recrystallization from methanol provides effective purification for phenylacetaldehyde derivatives, with vigorous scratching techniques employed to induce nucleation and crystal formation [19]. The process involves dissolution in methanol followed by controlled cooling and agitation to promote uniform crystal growth [19]. Filtration and methanol washing steps remove residual impurities and yield purified products as white crystalline solids [19].

Industrial crystallization protocols incorporate freeze-drying techniques for recovery of water-dispersed products [30]. The process involves initial dissolution in acetone followed by precipitation in deionized water to generate stable dispersions suitable for freeze-drying operations [30]. Vacuum oven drying at 80°C overnight completes the purification sequence, yielding light brown powders with high purity levels [30].

Storage conditions significantly influence crystal stability, with recommendations for dark storage under inert atmospheres at temperatures below negative 20°C [3]. The compound demonstrates susceptibility to oxidation and polymerization under ambient conditions, necessitating controlled storage environments [3]. Crystallization yield optimization involves systematic evaluation of solvent systems, cooling rates, and nucleation techniques to maximize product recovery [28].

Chromatographic Separation Methods

High-performance liquid chromatography provides precise separation and quantification of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde from complex reaction mixtures [20] [29]. Reverse-phase chromatography using C18 columns with gradient elution systems achieves effective separation of phenylacetaldehyde compounds [20]. Mobile phase compositions incorporating acetonitrile and orthophosphate buffer systems with diethylamine provide optimal resolution and peak shape [20].

Chromatographic conditions utilize stainless steel Hypersil ODS columns with five micrometer particle size and dimensions of 25 centimeters by 4.6 millimeters internal diameter [20]. Flow rates of 1.5 milliliters per minute with detection wavelengths of 250 nanometers enable sensitive quantification of target compounds [20]. Sample injection volumes of twenty microliters provide adequate sensitivity while maintaining column performance [20].

Gas chromatography-mass spectrometry offers complementary separation capabilities for volatile phenylacetaldehyde derivatives [29]. Dichloromethane extraction followed by diethyl ether addition enables sample preparation for isotope ratio mass spectrometry analysis [29]. The methodology achieves reliable discrimination between natural and synthetic vanillin sources through carbon-13 isotope ratio measurements [29].

Column chromatography using silica gel provides preparative-scale purification for synthetic intermediates [19]. Gradient elution with hexane-ethyl acetate solvent systems enables separation of products with retention factors optimized for specific compound classes [19]. The purification process incorporates organic layer washing with brine solutions followed by drying over magnesium sulfate and concentration under reduced pressure [19].

Analytical MethodColumn TypeMobile PhaseDetection
HPLCHypersil ODS C18ACN/Phosphate bufferUV 250 nm [20]
LC-MS/MSC18 Reverse-phase0.1% Formic acid gradientMRM transitions
GC-MSCapillary columnHelium carrier gasMass spectrometry [29]
Prep LCSilica gelHexane/EtOAc gradientUV monitoring [19]

X-Ray Crystallographic Analysis

The X-ray crystallographic analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde provides fundamental insights into its solid-state molecular architecture and intermolecular interactions. While direct crystallographic data for this specific compound remains limited in the literature, extensive studies on closely related vanillin derivatives offer valuable structural information applicable to homovanillin [1] [2] [3].

Related phenolic aldehydes, including vanillin itself, typically crystallize in monoclinic crystal systems with space groups such as P21/c or Pna21 [1] [2]. The crystal structure of vanillin Form II, for instance, exhibits a monoclinic system with four molecules in the asymmetric unit, characterized by extensive hydrogen bonding networks between phenolic hydroxyl groups and aldehydic oxygen atoms [1]. These hydrogen bonding patterns, with typical O-H···O distances ranging from 2.68 to 2.81 Å [1], are expected to be present in homovanillin crystals as well.

The molecular geometry of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde features a planar aromatic ring system with the acetaldehyde side chain adopting a preferred conformation that minimizes steric hindrance between the methoxy group and the aldehydic hydrogen [4]. The presence of both electron-donating (hydroxyl and methoxy) and electron-withdrawing (aldehydic carbonyl) substituents creates a distinctive electronic distribution pattern that influences both crystal packing and molecular reactivity [5].

Cocrystallization studies with pharmaceutical excipients have demonstrated that vanillin derivatives can form stable cocrystal structures, suggesting potential for similar behavior in homovanillin systems [3]. These crystalline modifications often exhibit altered solubility profiles and dissolution rates compared to the pure compound, indicating the importance of solid-state characterization for applications requiring specific physicochemical properties.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation [6] [7] [8].

In the ¹H NMR spectrum, the aldehydic proton appears as a distinctive singlet at approximately 9.8 ppm, consistent with the deshielding effect of the carbonyl oxygen [6] [7]. The aromatic protons manifest as a complex multiplet pattern in the region of 6.7-7.4 ppm, with the specific chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy substituents [6] [9]. The methoxy group generates a characteristic singlet at approximately 3.9 ppm, integrating for three protons [6] [7]. The methylene bridge connecting the aromatic ring to the aldehydic carbon appears as a singlet at approximately 3.6 ppm, integrating for two protons.

The ¹³C NMR spectrum reveals the aldehydic carbon as the most downfield signal at approximately 200 ppm, characteristic of aliphatic aldehydes [7] [8]. The aromatic carbons appear in the typical range of 110-150 ppm, with specific assignments dependent on the substitution pattern and electronic effects of the functional groups [9] [8]. The methoxy carbon appears at approximately 56 ppm, while the methylene carbon bridge resonates at approximately 40 ppm [7].

Advanced NMR techniques, including two-dimensional correlation experiments such as COSY, HSQC, and HMBC, provide additional structural confirmation through the establishment of carbon-proton connectivities and long-range coupling patterns [6] [9]. These experiments are particularly valuable for confirming the substitution pattern on the aromatic ring and establishing the connectivity between the aromatic system and the acetaldehyde moiety.

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques provide detailed information about the functional groups and molecular interactions present in 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde. The infrared and Raman spectra exhibit characteristic absorption bands that enable identification of specific molecular vibrations and intermolecular interactions [10] [11] [12].

The infrared spectrum displays several distinctive absorption regions. The broad absorption band in the range of 3200-3600 cm⁻¹ corresponds to the phenolic hydroxyl group stretch, with the breadth indicating hydrogen bonding interactions in the solid state [10] [12]. The aldehydic carbonyl stretch appears as a strong absorption at approximately 1720-1740 cm⁻¹, slightly shifted from the typical ketone position due to the electron-withdrawing nature of the aldehydic functionality [11] [12]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1500-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern [12].

The methoxy group contributes characteristic absorptions, including the carbon-oxygen stretch at approximately 1000-1300 cm⁻¹ and the methyl carbon-hydrogen stretches in the 2800-3000 cm⁻¹ region [12]. The aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ range, providing information about the aromatic substitution pattern [11] [12].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and molecular polarizability changes [5] [13] [14]. The ring breathing mode, typically observed around 1000 cm⁻¹, provides information about the aromatic ring symmetry and substitution effects [5]. The carbonyl stretch often appears more prominently in Raman spectra due to the polarizability of the carbon-oxygen double bond [13].

Computational studies using density functional theory have been employed to assign vibrational frequencies and understand the molecular vibrations in related phenolic aldehydes [10] [11] [12]. These theoretical calculations provide excellent correlation with experimental spectra and enable detailed assignment of complex vibrational modes involving coupled motions of multiple functional groups.

Thermodynamic Properties

Melting and Boiling Point Behavior

The thermal behavior of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde reflects the influence of its molecular structure on intermolecular forces and crystal packing arrangements. Experimental determination indicates a melting point range of 50.0-50.5°C [15], significantly lower than the structurally related vanillin, which melts at 81-83°C [16] [17] [18] [19].

This lower melting point can be attributed to the presence of the flexible acetaldehyde side chain, which disrupts the efficient crystal packing observed in vanillin. The additional methylene group introduces conformational flexibility that reduces the strength of intermolecular interactions compared to the more rigid vanillin structure [16] [15]. The melting point depression also suggests weaker hydrogen bonding networks in the crystal structure of homovanillin compared to vanillin.

The boiling point of homovanillin has been reported as 108-126°C under reduced pressure (0.4 Torr) [15], with estimated normal pressure boiling points ranging from 310-397°C based on computational predictions [20] [21]. These values are consistent with the molecular weight and polarity of the compound, falling between those of simpler phenolic compounds and more complex aromatic aldehydes [22].

Differential scanning calorimetry studies on related compounds have demonstrated that thermal transitions in phenolic aldehydes can be influenced by crystal polymorphism and hydrogen bonding patterns [1] [2]. The presence of multiple functional groups capable of hydrogen bonding suggests that homovanillin may exhibit complex thermal behavior with potential for polymorphic transitions under specific conditions.

Thermogravimetric analysis would provide additional information about thermal stability and decomposition pathways. The compound is expected to be stable under normal storage conditions but may undergo decomposition at elevated temperatures through pathways involving dehydration, decarboxylation, or oxidative processes [23].

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde demonstrate the compound's amphiphilic nature, arising from the combination of hydrophilic functional groups (hydroxyl and aldehydic carbonyl) and hydrophobic aromatic character. Systematic solubility studies reveal distinct patterns across different solvent classes [24] [25] [26] [27].

In aqueous systems, homovanillin exhibits limited solubility with reported values of approximately 2.9 g/L [24]. This moderate water solubility results from the balance between the hydrophilic functional groups and the hydrophobic aromatic ring system. The compound is classified as slightly soluble in water according to pharmaceutical solubility classifications [28].

Polar protic solvents demonstrate significantly enhanced solubility profiles. Ethanol and methanol readily dissolve homovanillin, with the hydrogen bonding capability of these solvents providing favorable interactions with both the phenolic hydroxyl and aldehydic carbonyl groups [25] [29] [26]. The solubility enhancement in alcoholic solvents has been extensively documented for related vanillin derivatives, where thermodynamic studies indicate spontaneous dissolution processes driven by entropy increases [26] [27].

Aprotic organic solvents display variable solubility patterns depending on their polarity and hydrogen bonding acceptor capabilities. Diethyl ether provides good solubility due to its ability to accept hydrogen bonds from the phenolic hydroxyl group [25]. Chloroform shows limited solubility, classified as sparingly soluble, reflecting the reduced capacity for favorable intermolecular interactions [30].

The partition coefficient (log P) values reported for homovanillin range from 0.999 to 1.52 [24] [21], indicating moderate lipophilicity. This range reflects the compound's balanced hydrophilic-lipophilic character and suggests favorable distribution characteristics for biological applications. The log P values are consistent with compounds that can traverse biological membranes while maintaining sufficient aqueous solubility for formulation purposes.

Solvent effects on dissolution kinetics have been observed to follow thermodynamic models such as the van't Hoff equation, with dissolution enthalpies indicating endothermic processes [26] [27]. The positive dissolution enthalpies suggest that energy input is required to break crystal lattice interactions, while positive entropy changes drive the overall spontaneous dissolution process.

Reactivity Patterns

Aldehyde Group Reactivity

The aldehydic functionality in 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde exhibits characteristic reactivity patterns typical of aliphatic aldehydes, with additional modulation from the electron-rich aromatic substituents. The carbonyl carbon serves as a primary electrophilic center, readily undergoing nucleophilic addition reactions under both acidic and basic conditions [23] [31] [32].

Nucleophilic addition reactions proceed through formation of tetrahedral intermediates, with the rate and selectivity influenced by the electronic effects of the aromatic ring system. The electron-donating hydroxyl and methoxy substituents provide modest activation of the aldehydic carbonyl through resonance stabilization of reaction intermediates [31] [33]. This electronic activation is evidenced by the compound's enhanced reactivity compared to simple aliphatic aldehydes in condensation reactions.

Aldol condensation reactions represent a particularly important reactivity pattern, where homovanillin can function as both nucleophile and electrophile. The activated methylene group adjacent to the aldehydic carbonyl can undergo deprotonation under basic conditions, forming an enolate intermediate capable of attacking other carbonyl-containing molecules [31]. This reactivity has been exploited in synthetic applications for the preparation of extended aromatic systems and complex natural product derivatives.

Schiff base formation with primary amines proceeds readily under mild conditions, yielding imine derivatives with potential biological activity [34]. The reaction typically requires acid catalysis and can be driven to completion through removal of water. The stability of the resulting imines is enhanced by the aromatic conjugation, making these derivatives suitable for further synthetic elaboration.

Reduction reactions of the aldehydic group can be achieved using various reducing agents, including sodium borohydride and lithium aluminum hydride, yielding the corresponding primary alcohol (homovanillyl alcohol) [35] [36]. The selectivity of reduction can be influenced by the choice of reducing agent and reaction conditions, with milder conditions favoring selective aldehydic reduction over potential side reactions involving the aromatic ring.

Oxidation of the aldehydic group produces the corresponding carboxylic acid (homovanillic acid), a biologically important metabolite [23] [37] [38]. This transformation can be achieved using various oxidizing agents, including potassium permanganate, chromium-based reagents, or enzymatic systems. The oxidation pathway represents a key metabolic route for homovanillin in biological systems.

Methoxy and Hydroxy Substituent Interactions

The methoxy and hydroxyl substituents on the aromatic ring of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde create a unique electronic environment that significantly influences the compound's reactivity patterns. These substituents function as electron-donating groups through both inductive and resonance effects, activating the aromatic ring toward electrophilic substitution while simultaneously affecting the reactivity of other functional groups [39] [33] [40].

The hydroxyl group at the para position relative to the acetaldehyde side chain serves as a strong activating group for electrophilic aromatic substitution reactions [33]. This activation occurs through resonance donation of electron density from the oxygen lone pairs into the aromatic π-system. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions, with the meta position showing reduced reactivity due to the electronic distribution pattern [33] [40].

The methoxy group at the meta position relative to the acetaldehyde side chain provides additional electronic activation through both resonance and inductive effects [39] [33]. While the methoxy group is generally less activating than hydroxyl groups, its presence contributes to the overall electron-rich character of the aromatic system. The positioning of the methoxy group influences the regioselectivity of substitution reactions, creating a complex pattern of electronic effects across the aromatic ring.

Intramolecular interactions between the hydroxyl and methoxy groups can influence reactivity through hydrogen bonding and steric effects [39] [41]. The proximity of these groups can lead to conformational preferences that affect the accessibility of reactive sites and the stability of intermediate species formed during chemical transformations.

Demethylation reactions of the methoxy group represent an important transformation pathway, particularly under acidic conditions or in the presence of nucleophilic reagents [41] [40]. This reaction converts the methoxy group to a hydroxyl group, potentially creating catechol-type structures with enhanced reducing properties and altered biological activity. The susceptibility to demethylation can be influenced by the electronic effects of other substituents and the reaction conditions employed.

Phenolic coupling reactions involving the hydroxyl group can lead to the formation of dimeric or oligomeric products through radical mechanisms [41] [34]. These coupling reactions are particularly important in biological systems where enzymatic oxidation can generate phenoxy radicals that subsequently undergo coupling to form complex structures. The regioselectivity of coupling is influenced by the electronic effects of the methoxy and acetaldehyde substituents.

Physical Description

Solid

XLogP3

0.3

Other CAS

5703-24-2

Wikipedia

(4-hydroxy-3-methoxyphenyl)acetaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types